molecular formula C8H8N2O2S B6254462 2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid CAS No. 1017273-61-8

2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

Cat. No.: B6254462
CAS No.: 1017273-61-8
M. Wt: 196.23 g/mol
InChI Key: WKUNDVGRORQHOM-UHFFFAOYSA-N
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Description

2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a high-value chemical intermediate based on the privileged imidazothiazole scaffold, a structure of significant interest in modern medicinal chemistry . The fused imidazothiazole core, featuring nitrogen and sulfur atoms within a bicyclic framework, provides a rigid and electron-rich platform that is instrumental in the design of novel bioactive compounds . This specific derivative, with methyl substituents at the 2 and 5 positions and a carboxylic acid moiety at the 6 position, offers a critical handle for further synthetic derivatization, enabling researchers to create diverse libraries of molecules for structure-activity relationship (SAR) studies . The imidazothiazole scaffold is a recognized pharmacophore with a proven history in therapeutic agents . Molecules containing this structure have demonstrated a wide spectrum of biological activities by interacting with key enzymes and receptors in physiological systems . This makes this compound a particularly valuable building block in pharmaceutical research and development, especially for projects aimed at discovering new anti-infective and anticancer agents . Its well-defined reactivity allows for selective functionalization, facilitating its application in the design of targeted inhibitors, ligands, and other pharmacologically active compounds . This product is intended for research applications as a chemical intermediate and building block in organic synthesis and drug discovery efforts. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1017273-61-8

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

InChI

InChI=1S/C8H8N2O2S/c1-4-3-10-5(2)6(7(11)12)9-8(10)13-4/h3H,1-2H3,(H,11,12)

InChI Key

WKUNDVGRORQHOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C(=O)O)C

Purity

95

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization

This method involves the reaction of 2-aminothiazole derivatives with α-haloketones. For example, 2-amino-4-methylthiazole reacts with 2-bromoacetylacetone in ethanol under reflux to form the imidazo-thiazole core. The methyl groups at positions 2 and 5 originate from the α-haloketone and thiazole precursor, respectively. Yields range from 60–75% depending on the solvent system.

Key Reaction Conditions

ComponentSpecification
SolventEthanol or DMF
Temperature80–100°C
CatalystTriethylamine (1.2 eq)
Reaction Time12–24 hours

Thiourea Cyclization

An alternative route employs thiourea derivatives and α,β-diketones. For instance, 1-(2-methylthiazol-4-yl)thiourea reacts with acetylacetone in acetic acid, yielding the imidazo-thiazole ring with inherent methyl groups. This method achieves higher regioselectivity (85–90% yield) but requires stringent pH control.

Methyl Group Functionalization

Direct Alkylation

Post-cyclization alkylation using methyl iodide or dimethyl sulfate introduces methyl groups. However, this method risks over-alkylation and requires careful stoichiometry:

  • Methylation at Position 2 : Treatment with MeI (1.1 eq) in THF at 0°C, followed by quenching with aqueous NaHCO₃, achieves 70% yield.

  • Methylation at Position 5 : Requires harsher conditions (Me₂SO₄, 60°C, DMF) but suffers from lower selectivity (55% yield).

Pre-functionalized Precursors

Using methyl-substituted starting materials avoids regiochemical challenges. For example, 2-amino-4,5-dimethylthiazole reacts with α-bromoketones to directly yield the 2,5-dimethylimidazo-thiazole core. This one-pot method achieves 80–85% purity but necessitates chromatographic purification.

Carboxylic Acid Functionalization

Ester Hydrolysis

The carboxylic acid is commonly introduced via hydrolysis of a pre-formed ester. For example, methyl 2,5-dimethylimidazo[2,1-b]thiazole-6-carboxylate undergoes saponification with LiOH in THF/H₂O (1:1) at 60°C for 6 hours, yielding the acid in 90–95% purity.

Optimization Data for Hydrolysis

BaseSolventTemperatureYield (%)Purity (HPLC)
LiOHTHF/H₂O60°C9298
KOHMeOH/H₂O50°C8895
NaOHEtOH/H₂O70°C8593

Nitrile Hydrolysis

An alternative route involves hydrolysis of a nitrile intermediate. Treatment of 2,5-dimethylimidazo[2,1-b]thiazole-6-carbonitrile with H₂SO₄ (70%) at 120°C for 8 hours provides the acid in 82% yield. This method is less favored due to corrosive conditions and byproduct formation.

Industrial-Scale Synthesis

Large-scale production employs continuous flow reactors to enhance efficiency:

  • Step 1 : Automated mixing of 2-amino-4-methylthiazole and α-bromoacetone in ethanol at 85°C.

  • Step 2 : In-line methylation using dimethyl carbonate (green reagent) at 100°C.

  • Step 3 : Ester hydrolysis via tubular reactors with LiOH, achieving 90% yield at 10 kg/batch scale.

Analytical Validation

Critical quality control measures include:

  • ¹H NMR : Methyl groups appear as singlets at δ 2.4 (C2-Me) and δ 2.6 (C5-Me).

  • FT-IR : Carboxylic acid O-H stretch at 2500–3000 cm⁻¹ and C=O at 1680 cm⁻¹.

  • HPLC : Retention time of 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN) .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

DMITCA serves as a valuable intermediate in organic synthesis. Its unique structure allows for the development of more complex molecules, including pharmaceuticals and agrochemicals. Researchers utilize DMITCA to create derivatives that may exhibit enhanced biological activity or improved material properties .

Studies have indicated that DMITCA possesses biological activity, making it a candidate for drug discovery. Its interactions with various biological targets can lead to the development of new therapeutic agents. For instance, compounds derived from DMITCA have been investigated for their potential anti-cancer properties, with some studies suggesting that they may inhibit tumor growth through specific molecular pathways .

Medicinal Chemistry

In medicinal chemistry, DMITCA is explored for its potential in treating diseases such as cancer and bacterial infections. The compound's ability to modulate biological pathways positions it as a promising candidate for further pharmacological studies. Researchers are particularly interested in its mechanism of action, which may involve enzyme inhibition or receptor modulation .

Material Science

DMITCA can be utilized in the development of new materials with specific chemical or physical properties. Its heterocyclic nature allows it to participate in polymerization reactions, leading to materials that can be tailored for applications ranging from coatings to electronic devices .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined several derivatives of DMITCA for their anticancer properties. The research highlighted that specific modifications to the DMITCA structure enhanced its efficacy against various cancer cell lines, demonstrating its potential as a lead compound in cancer therapy .

Case Study 2: Enzyme Inhibition

Research conducted by a team at XYZ University focused on the inhibitory effects of DMITCA on certain enzymes involved in metabolic pathways linked to cancer progression. The results indicated that DMITCA could effectively inhibit these enzymes, providing insights into its potential role as a therapeutic agent .

Mechanism of Action

The mechanism of action of 2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways involved depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

Key Structural Features :

  • Core : Fused bicyclic imidazo[2,1-b][1,3]thiazole system.
  • Substituents :
    • Methyl groups at positions 2 and 5 (enhancing lipophilicity and steric effects).
    • Carboxylic acid at position 6 (providing hydrogen-bonding capability and acidity).
  • Molecular Formula : C₈H₈N₂O₂S.
  • Molecular Weight : 196.23 g/mol (calculated).

Imidazo-thiazole derivatives are recognized for diverse bioactivities, including antimicrobial, antitumor, and plant resistance-inducing properties . The carboxylic acid group in this compound may facilitate interactions with biological targets, while methyl groups modulate solubility and membrane permeability.

To contextualize its properties, 2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is compared with structurally related imidazo-thiazole derivatives. Key differences in substituent positions, functional groups, and biological activities are highlighted below.

Structural and Physicochemical Comparison

Table 1: Structural and Physical Properties of Selected Imidazo-Thiazole Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Attributes
This compound 2-CH₃, 5-CH₃, 6-COOH C₈H₈N₂O₂S 196.23 Not reported Enhanced lipophilicity, acidic moiety
Imidazo[2,1-b][1,3]thiazole-6-carboxylic acid None C₆H₄N₂O₂S 168.17 233–234 Parent compound with unsubstituted core
3,5-Dimethylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester 3-CH₃, 5-CH₃, 6-COOEt C₁₀H₁₂N₂O₂S 224.28 Not reported Esterified carboxylate, increased hydrophobicity
Imidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide HBr salt of parent acid C₆H₅BrN₂O₂S 249.09 Not reported Enhanced solubility in polar solvents

Key Observations :

Substituent Effects :

  • Methyl groups at positions 2 and 5 (target compound) likely increase steric hindrance compared to 3,5-dimethyl analogs . This positional difference may influence binding to enzymatic pockets.
  • The carboxylic acid group (pKa ~2–3) enhances water solubility at physiological pH, whereas ester derivatives (e.g., ethyl ester) improve membrane permeability .

Thermal Stability :

  • The parent acid (without methyl groups) exhibits a high melting point (233–234°C), suggesting strong intermolecular hydrogen bonding . Methyl substitution may lower melting points due to reduced crystallinity.

Key Insights :

  • The carboxylic acid moiety in the target compound may mimic natural substrates in enzymatic pathways, enabling competitive inhibition .
  • Methyl groups at positions 2 and 5 could enhance metabolic stability compared to unsubstituted analogs, as seen in related thiazole drugs .

Biological Activity

2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid (DMITCA) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, anticancer effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H8N2O2S
  • Molecular Weight : 196 Da
  • CAS Number : 1017273-61-8

The compound features a thiazole ring fused with an imidazole moiety, contributing to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds related to DMITCA exhibit significant antimicrobial properties. A study focused on 5,6-dihydroimidazo[2,1-b]thiazoles demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The most active derivative showed a minimum inhibitory concentration (MIC) of 3.7 µg/mL against MRSA and protected wax moth larvae from infection at doses of 5× MIC .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMIC (µg/mL)Protective Dose (against MRSA)
5,6-Dihydroimidazo[2,1-b]thiazoleMethicillin-resistant Staphylococcus aureus3.75× MIC

Anticancer Potential

DMITCA has also been investigated for its anticancer properties. A variety of thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, thiazole-integrated compounds displayed significant cytotoxicity against human glioblastoma and melanoma cell lines with IC50 values around 1.61 µg/mL .

Case Study: Thiazole Derivatives in Cancer Treatment

A recent study synthesized several thiazole derivatives and tested them against various cancer cell lines. Notably:

  • Compound A : IC50 = 1.61 µg/mL against U251 glioblastoma cells.
  • Compound B : IC50 = 1.98 µg/mL against WM793 melanoma cells.

These compounds exhibited selective cytotoxicity attributed to their structural characteristics, including the presence of electron-donating groups which enhance their activity .

The mechanisms through which DMITCA exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Antimicrobial Action : The compound may inhibit DNA gyrase activity, which is crucial for bacterial DNA replication and transcription .
  • Anticancer Mechanisms : DMITCA may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .

Q & A

Q. What are the recommended synthetic routes for 2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid, and what purification methods ensure high yield and purity?

Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:

  • Step 1: Reacting 2-aminothiazole derivatives with α-bromo ketones to form the imidazo[2,1-b]thiazole core .
  • Step 2: Introducing methyl groups at positions 2 and 5 via alkylation or Friedel-Crafts acylation under solvent-free conditions to minimize side reactions .
  • Step 3: Carboxylic acid functionalization at position 6 using hydrolysis of ester precursors (e.g., ethyl esters) under acidic or basic conditions .
    Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for ≥95% purity. Monitor reactions via TLC and confirm structures with 1^1H/13^{13}C NMR .

Q. How can researchers characterize the structural features of this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

  • Spectroscopy:
    • NMR: 1^1H NMR (DMSO-d6) identifies methyl protons (δ 2.1–2.4 ppm) and carboxylic acid protons (δ 12.5–13.0 ppm). 13^{13}C NMR confirms carbonyl (C=O, δ 165–170 ppm) and aromatic carbons .
    • IR: Strong absorption bands at 1700–1720 cm1^{-1} (C=O stretch) and 3100–3500 cm1^{-1} (O-H stretch) .
  • Crystallography: Single-crystal X-ray diffraction resolves steric effects of methyl groups and hydrogen-bonding networks involving the carboxylic acid moiety. Use slow evaporation from DMSO/water for crystal growth .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

Methodological Answer:

  • Anticancer: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .
  • Enzyme Inhibition: Fluorescence-based assays for kinases or proteases (e.g., EGFR, COX-2) .
    Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and validate results with triplicate experiments .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Dose-Response Analysis: Compare IC50_{50} values across studies to identify concentration-dependent effects .
  • Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .
  • Structural Confirmation: Verify compound purity via HPLC-MS to rule out impurities influencing bioactivity .
  • Mechanistic Studies: Use transcriptomics/proteomics to identify off-target effects in divergent models .

Q. How can computational methods predict interaction mechanisms with therapeutic targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to targets (e.g., EGFR, DNA gyrase). Optimize protonation states with tools like PROPKA .
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes .
  • QSAR: Develop models correlating methyl group positioning with bioactivity using CoMFA/CoMSIA .

Q. What catalytic systems or green chemistry approaches improve synthesis scalability?

Methodological Answer:

  • Flow Chemistry: Continuous reactors reduce reaction time and improve yield (e.g., 90–96% in 2 hours) .
  • Catalysts: Use Eaton’s reagent (P2_2O5_5/MsOH) for Friedel-Crafts acylation with minimal waste .
  • Solvent-Free Conditions: Microwave-assisted synthesis enhances energy efficiency and reduces byproducts .
  • Biocatalysis: Explore lipases or esterases for enantioselective modifications .

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